![molecular formula C25H25N3O4S B2417202 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-66-3](/img/structure/B2417202.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
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Scientific Research Applications
Regioselective Synthesis and Functionalization
One study highlights the unique regioselectivity in the C(sp3)-H α-alkylation of amines, where the benzoxazole moiety acts as a removable directing group. This process facilitates the selective activation of secondary amines, showcasing the utility of similar structures in synthetic chemistry for precise molecular modification (G. Lahm & T. Opatz, 2014).
Pharmacological Activities
A study on orexin receptors elucidates the role of orexin-1 and orexin-2 receptors in sleep-wake regulation, using compounds with similar dihydroisoquinolinyl motifs. The selective blockade of these receptors influences sleep architecture, indicating the potential of related compounds in developing sleep aids (C. Dugovic et al., 2009).
Antimicrobial Agents
Research into new quinazolines as potential antimicrobial agents involves the synthesis of compounds bearing core structures akin to the subject compound. These studies suggest that similar structures could possess antimicrobial properties against various pathogens (N. Desai, P. N. Shihora, & D. Moradia, 2007).
Dopaminergic Activity
The synthesis of dopaminergic tetrahydroisoquinolines, through selective hydrogenation processes, underlines the relevance of such compounds in investigating dopaminergic pathways. These molecules have shown affinity for dopamine receptors, suggesting their utility in studying neuropsychiatric disorders (I. Andreu et al., 2002).
Bioactivation and Detoxification
A study on the bioactivation of a terminal phenyl acetylene group unveils the formation of benzaldehyde and other oxidative products in the presence of N-acetyl cysteine or glutathione. This research contributes to understanding the metabolic pathways and potential detoxification mechanisms of related compounds (R. Subramanian et al., 2011).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c29-24(26-13-17-7-8-21-22(12-17)32-16-31-21)25(30)27-14-20(23-6-3-11-33-23)28-10-9-18-4-1-2-5-19(18)15-28/h1-8,11-12,20H,9-10,13-16H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFTWYAORHEBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide |
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